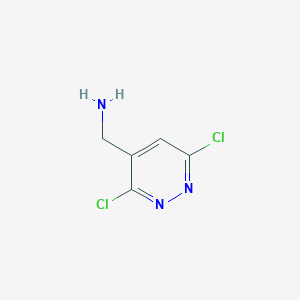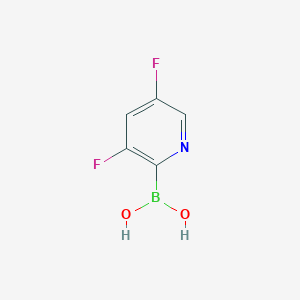
(3,5-Difluoropyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoropyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF2NO2. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and reactivity, making it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoropyridin-2-yl)boronic acid typically involves the borylation of fluoropyridines. One common method is the palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the halogen-metal exchange followed by borylation . These reactions are usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,5-Difluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or acids. Reduction reactions can also be performed to modify the boronic acid group.
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and more complex organic molecules used in pharmaceuticals and materials science.
科学的研究の応用
(3,5-Difluoropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,5-Difluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through the transmetalation process in Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, transferring an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form the desired product. The presence of fluorine atoms in the pyridine ring can influence the electronic properties and reactivity of the compound, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
(2,6-Difluoropyridin-3-yl)boronic acid: Another fluorinated pyridine boronic acid with similar properties and applications.
(3,5-Difluorophenyl)boronic acid: A related compound with a phenyl ring instead of a pyridine ring, used in similar cross-coupling reactions.
Uniqueness
(3,5-Difluoropyridin-2-yl)boronic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules where precise control over electronic properties is required.
特性
分子式 |
C5H4BF2NO2 |
|---|---|
分子量 |
158.90 g/mol |
IUPAC名 |
(3,5-difluoropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H |
InChIキー |
AAXOWKAKKHBUJL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=N1)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)

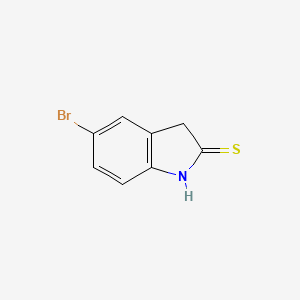
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B11766138.png)
![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11766149.png)

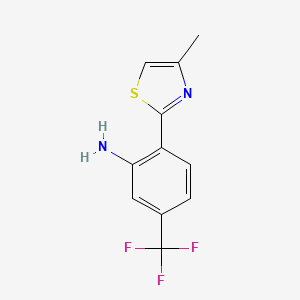
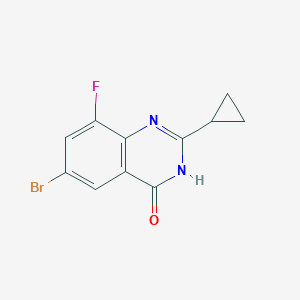
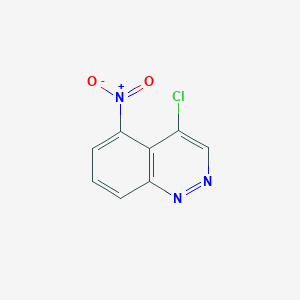
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)
